N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide
Description
Properties
Molecular Formula |
C19H23N3O3S2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H23N3O3S2/c1-14-8-9-15(27(24,25)22-11-4-3-5-12-22)13-17(14)21-18(23)16-7-6-10-20-19(16)26-2/h6-10,13H,3-5,11-12H2,1-2H3,(H,21,23) |
InChI Key |
JWJXPBYJUMYVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C3=C(N=CC=C3)SC |
Origin of Product |
United States |
Preparation Methods
Example Preparation Method
Step 1: Synthesis of 2-Methyl-5-(piperidin-1-ylsulfonyl)aniline
| Reagents | Conditions | Yield |
|---|---|---|
| 2-Methylaniline | Piperidine-1-sulfonyl chloride, TEA, DCM, 0°C to RT | 80-90% |
Step 2: Preparation of 2-(Methylthio)nicotinic Acid
| Reagents | Conditions | Yield |
|---|---|---|
| Nicotinic acid | Methylthiol, DCC, DMF, RT | 70-80% |
Step 3: Coupling Reaction
| Reagents | Conditions | Yield |
|---|---|---|
| 2-Methyl-5-(piperidin-1-ylsulfonyl)aniline | 2-(Methylthio)nicotinic acid, DCC, DMF, RT | 60-70% |
Analysis and Purification
After synthesis, the compound is typically purified using techniques such as column chromatography or recrystallization. Analysis can be performed using spectroscopic methods like NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and MS (mass spectrometry).
Spectroscopic Data
- NMR : Expected signals include aromatic protons around 7-8 ppm, methyl protons around 2-3 ppm, and piperidine protons around 1.5-3.5 ppm.
- IR : Absorption bands for amide carbonyl (around 1650 cm^-1), sulfonyl (around 1300-1350 cm^-1), and aromatic rings (around 1500 cm^-1).
- MS : Molecular ion corresponding to the molecular weight of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The piperidinylsulfonyl group can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with different nucleophiles.
Scientific Research Applications
N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The piperidinylsulfonyl group can enhance the compound’s binding affinity to the target enzyme, while the methylthio group can modulate its chemical reactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The target compound shares a nicotinamide core with several analogs, but its substituents distinguish it from others. Key comparisons include:
Key Observations :
- Substituent Effects :
- The piperidin-1-ylsulfonyl group in the target compound introduces a polar, electron-withdrawing sulfonamide moiety, likely enhancing solubility in aqueous environments compared to thioether-containing analogs like compounds 22 and 28 .
- The 2-methylthio group on the pyridine ring may contribute to lipophilicity, similar to the nitrofuran and thiazole groups in compounds 22 and 28, but with reduced steric hindrance .
- Fluorinated substituents (e.g., in compound 22 and flutolanil) are associated with increased metabolic stability and target affinity, whereas the target compound lacks such groups .
- Synthetic Feasibility :
- The synthesis of the target compound’s piperidinylsulfonyl group may require sulfonation and amine coupling steps, contrasting with the bromomethyl-mediated thioether formation seen in compounds 22 and 28 (yields ~24–70%) .
Biological Activity
N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C15H20N2O2S
- Molecular Weight : 292.40 g/mol
Structural Features
- Piperidine moiety : Contributes to the compound's interaction with biological targets.
- Nicotinamide structure : Implicated in various biological activities, particularly in enzyme inhibition.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. A study demonstrated that compounds containing thiazole and piperazine structures showed moderate to excellent antimicrobial activities against various pathogens, suggesting that modifications in the molecular structure can enhance efficacy .
| Compound | Microbial Activity | EC50 (µM) |
|---|---|---|
| 5e | Moderate | 10.5 |
| 5k | Excellent | 5.3 |
Neuroprotective Effects
A related class of compounds has shown neuroprotective effects, indicating that this compound may also possess similar properties. In vitro studies on neuroprotective agents have highlighted the importance of structural moieties in influencing metabolic stability and activity against neurotoxic agents .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to the inhibition of protein tyrosine phosphatase 1B (PTP1B). Compounds with similar structures have demonstrated IC50 values ranging from 6.09 µM to 8.66 µM against PTP1B, suggesting that this compound could exhibit comparable inhibitory effects .
Study on Structural Modifications
A study focused on the synthesis and biological evaluation of related compounds emphasized the role of structural modifications on biological activity. The introduction of lipophilic groups significantly enhanced anti-tuberculosis activity, demonstrating that similar modifications could be beneficial for this compound .
Neurotoxicity Assessment
Another investigation examined the neurotoxic effects of related compounds, revealing that certain structural features could mitigate toxicity while preserving neuroprotective effects. This suggests a potential therapeutic window for this compound in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide, and how can purity be optimized?
- Methodology : The synthesis typically involves sequential sulfonylation and coupling reactions. For example:
- Step 1 : Introduce the piperidin-1-ylsulfonyl group via sulfonylation of 2-methyl-5-aminophenyl intermediates using piperidine and sulfur trioxide derivatives under anhydrous conditions .
- Step 2 : Couple the sulfonamide intermediate with 2-(methylthio)nicotinoyl chloride using a base (e.g., triethylamine) in dichloromethane.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the methylthio group (δ ~2.5 ppm for S–CH3) and aromatic protons.
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 435.2).
- Infrared (IR) Spectroscopy : Key peaks for sulfonamide (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Solubility : Test in DMSO (primary stock) and aqueous buffers (e.g., PBS at pH 7.4) using nephelometry. Methylthio groups may reduce aqueous solubility, requiring co-solvents like cyclodextrins .
- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The sulfonamide group is prone to hydrolysis under acidic/basic conditions; store at -20°C in inert atmospheres .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound?
- Hypothesis : Contradictions may arise from assay conditions (e.g., cell line variability) or compound aggregation.
- Approach :
- Validate activity across multiple cell lines (e.g., HEK293, HeLa) with controlled ATP levels (luciferase-based viability assays).
- Use dynamic light scattering (DLS) to detect aggregates at >10 µM concentrations.
- Cross-reference with orthogonal assays (e.g., SPR for target binding vs. cellular IC50) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize target engagement?
- Key Modifications :
- Piperidine ring : Replace with morpholine or azetidine to modulate lipophilicity (ClogP calculations).
- Methylthio group : Substitute with sulfoxide/sulfone to evaluate redox sensitivity.
- Assays :
- Competitive binding assays (e.g., fluorescence polarization for kinase targets).
- Molecular docking (AutoDock Vina) to predict binding poses with homology-modeled targets .
Q. What crystallographic methods are suitable for characterizing polymorphic forms of this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (acetonitrile/water). Resolve structures to confirm sulfonamide conformation and hydrogen-bonding networks.
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphs.
- Thermal Analysis : DSC/TGA to identify phase transitions (e.g., melting points, decomposition) .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in cytotoxicity profiles across studies?
- Potential Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
